2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)-
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Overview
Description
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with carboxylic acid, methoxy, and propenyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Methoxylation: Introduction of methoxy groups at the 1 and 8 positions of the naphthalene ring.
Carboxylation: Introduction of a carboxylic acid group at the 2 position.
Propenyloxylation: Introduction of a propenyloxy group at the 4 position.
These reactions often require specific catalysts and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy and propenyloxy groups, making it less versatile in chemical reactions.
1,8-Dimethoxynaphthalene: Lacks the carboxylic acid and propenyloxy groups, limiting its applications in synthesis.
4-(2-Propenyloxy)naphthalene: Lacks the carboxylic acid and methoxy groups, reducing its potential biological activities.
Uniqueness
2-Naphthalenecarboxylic acid, 1,8-dimethoxy-4-(2-propenyloxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
591749-81-4 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
1,8-dimethoxy-4-prop-2-enoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H16O5/c1-4-8-21-13-9-11(16(17)18)15(20-3)14-10(13)6-5-7-12(14)19-2/h4-7,9H,1,8H2,2-3H3,(H,17,18) |
InChI Key |
MWCCMTGCYZFTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=C(C(=C21)OC)C(=O)O)OCC=C |
Origin of Product |
United States |
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